molecular formula C8H3F6N2+ B13424855 Benzenediazonium, 3,5-bis(trifluoromethyl)- CAS No. 29684-26-2

Benzenediazonium, 3,5-bis(trifluoromethyl)-

Cat. No.: B13424855
CAS No.: 29684-26-2
M. Wt: 241.11 g/mol
InChI Key: OBUHATYQFHFCRT-UHFFFAOYSA-N
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Description

Benzenediazonium, 3,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C8H3F6N2. It is a diazonium salt, characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions. This compound is known for its high reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 3,5-bis(trifluoromethyl)- typically involves the diazotization of 3,5-bis(trifluoromethyl)aniline. The process begins with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion and prevent its decomposition .

Industrial Production Methods

Industrial production of Benzenediazonium, 3,5-bis(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the required temperature and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 3,5-bis(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

    Azo Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium sulfite or hypophosphorous acid.

Major Products Formed

    Substitution: 3,5-bis(trifluoromethyl)chlorobenzene, 3,5-bis(trifluoromethyl)bromobenzene, 3,5-bis(trifluoromethyl)benzonitrile.

    Coupling: Azo dyes and pigments.

    Reduction: 3,5-bis(trifluoromethyl)aniline.

Mechanism of Action

The mechanism of action of Benzenediazonium, 3,5-bis(trifluoromethyl)- involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactionsThe trifluoromethyl groups enhance the reactivity and stability of the diazonium ion by electron-withdrawing effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium, 4-trifluoromethyl-
  • Benzenediazonium, 2,4-bis(trifluoromethyl)-
  • Benzenediazonium, 3-trifluoromethyl-

Uniqueness

Benzenediazonium, 3,5-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups at the 3 and 5 positions, which significantly influence its reactivity and stability. Compared to other diazonium compounds with single or differently positioned trifluoromethyl groups, it exhibits enhanced electron-withdrawing effects, making it more reactive in substitution and coupling reactions .

Properties

CAS No.

29684-26-2

Molecular Formula

C8H3F6N2+

Molecular Weight

241.11 g/mol

IUPAC Name

3,5-bis(trifluoromethyl)benzenediazonium

InChI

InChI=1S/C8H3F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3H/q+1

InChI Key

OBUHATYQFHFCRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+]#N)C(F)(F)F

Origin of Product

United States

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